molecular formula C7H8FN5O3S B12940680 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide CAS No. 292088-82-5

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

Cat. No.: B12940680
CAS No.: 292088-82-5
M. Wt: 261.24 g/mol
InChI Key: DVQGCWQBAXJPFU-UHFFFAOYSA-N
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Description

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide is a chemical compound with a unique structure that includes a triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorosulfonyl-7-fluoro-5-ethoxy-[1,2,4]triazolo[1,5-c]pyrimidine with suitable amines to form the sulfonamide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

292088-82-5

Molecular Formula

C7H8FN5O3S

Molecular Weight

261.24 g/mol

IUPAC Name

5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

InChI

InChI=1S/C7H8FN5O3S/c1-2-16-7-10-4(8)3-5-11-6(12-13(5)7)17(9,14)15/h3H,2H2,1H3,(H2,9,14,15)

InChI Key

DVQGCWQBAXJPFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)N)F

Origin of Product

United States

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